2-[3-(Aminomethyl)oxolan-3-YL]propan-2-OL
Description
Contextualizing the Oxolane Heterocyclic Scaffold in Contemporary Organic Chemistry
The oxolane ring, also known as tetrahydrofuran (B95107) (THF), is a five-membered cyclic ether that serves as a fundamental scaffold in modern organic chemistry. nih.gov Its significance stems from its presence in a vast array of natural and synthetic compounds with pronounced biological activity. nih.gov For instance, the furanose form of simple sugars, such as D-ribose and 2-deoxy-D-ribose, which are foundational components of RNA and DNA, are based on the oxolane structure. nih.gov
Beyond its role in nature, oxolane is a versatile building block and a widely used polar aprotic solvent in industrial and laboratory settings, valued for its ability to dissolve a wide range of substances and its utility in reactions like Grignard syntheses and polymerizations. hangdachem.com In medicinal chemistry, the oxolane ring is incorporated into molecular designs to serve as a stable, biocompatible linker or core structure. Its derivatives are explored for a wide spectrum of therapeutic applications, highlighting the scaffold's enduring importance. nih.gov The strategic placement of functional groups on the oxolane ring allows for precise control over a molecule's three-dimensional shape and polarity, influencing its interactions with biological targets.
Significance of Aminomethyl and Tertiary Alcohol Functionalities in Advanced Molecular Architectures
The potency, selectivity, and pharmacokinetic properties of advanced molecules are heavily influenced by their constituent functional groups. The aminomethyl and tertiary alcohol moieties present in 2-[3-(Aminomethyl)oxolan-3-YL]propan-2-OL are particularly significant in molecular design.
Aminomethyl Group: The primary amine functionality, particularly in the form of an aminomethyl (-CH₂NH₂) group, is a critical component in a large number of pharmaceuticals. researchgate.net Its basic nature allows it to form ionic bonds and hydrogen bonds, which are crucial for molecular recognition and binding to biological targets like enzymes and receptors. This group can significantly enhance a molecule's aqueous solubility and modulate its pharmacokinetic profile, sometimes playing a role in bypassing physiological barriers like the blood-brain barrier. researchgate.net For example, the anticonvulsant drug gabapentin (B195806) features an aminomethyl group that is key to its activity. wikipedia.org In synthetic chemistry, the aminomethyl group serves as a versatile handle for further chemical modifications and the construction of more complex structures. researchgate.net
Tertiary Alcohol Group: Tertiary alcohols are defined by a hydroxyl (-OH) group attached to a carbon atom bonded to three other carbon atoms. fiveable.me This structural feature is found in numerous natural products and pharmaceutical agents. acs.org Unlike primary and secondary alcohols, tertiary alcohols cannot be easily oxidized without breaking carbon-carbon bonds, which imparts a degree of metabolic stability to molecules containing this group. britannica.com Synthetically, tertiary alcohols are important intermediates, often prepared through the addition of organometallic reagents, such as Grignard reagents, to ketones. pearson.comrutgers.edu The hydroxyl group can act as both a hydrogen bond donor and acceptor, contributing to a molecule's binding affinity and solubility profile.
Table 2: Functional Group Roles in Molecular Design
| Functional Group | Key Roles and Significance |
| Oxolane Scaffold | - Provides a stable, often biocompatible, core structure.- Influences molecular conformation and polarity.- Common motif in natural products and pharmaceuticals. nih.gov |
| Aminomethyl Group | - Enhances aqueous solubility.- Participates in hydrogen bonding and ionic interactions. - Acts as a key pharmacophore in many drugs. researchgate.net- Provides a site for further synthetic elaboration. researchgate.net |
| Tertiary Alcohol | - Imparts metabolic stability against oxidation. britannica.com- Acts as a hydrogen bond donor and acceptor.- Important structural motif in bioactive molecules. acs.org |
Overview of Current Research Trajectories for Multifunctional Organic Molecules
Contemporary chemical research increasingly focuses on the design and synthesis of multifunctional molecules, where distinct structural motifs are combined to achieve novel properties or biological activities. The development of new and unusual molecular scaffolds is a key strategy to meet challenges in medicinal chemistry, such as achieving high potency and specificity while minimizing toxicity. rsc.org
Research trajectories in this area often involve:
Scaffold Decoration: Starting with a core scaffold, such as oxolane, chemists systematically introduce various functional groups to create libraries of related compounds. This approach allows for the systematic exploration of structure-activity relationships (SAR).
Multi-component Reactions: The development of efficient synthetic methods, including one-pot, multi-component reactions, is a major focus. These reactions allow for the rapid assembly of complex molecules from simple starting materials in a single step, which is both time- and resource-efficient. ijcmas.com
Privileged Scaffolds: Researchers often utilize "privileged scaffolds," which are molecular frameworks known to bind to multiple biological targets. Ferrocene is one such example, valued for its stability and use in designing chiral ligands for asymmetric catalysis. acs.org The oxolane ring can also be considered a privileged structure due to its prevalence in biologically active compounds. nih.gov
Bioisosteric Replacement: Functional groups are often strategically replaced with other groups that have similar physical or chemical properties (bioisosteres) to fine-tune a molecule's characteristics. The strategic insertion of a simple methyl group, for instance, can profoundly alter a compound's conformational behavior and biological activity in what is often termed the "magic methyl" effect. nih.gov
The molecule this compound fits squarely within these research trends as a readily available building block that combines a privileged scaffold with key functional groups, making it a candidate for constructing diverse and complex molecular targets.
Structure
3D Structure
Properties
Molecular Formula |
C8H17NO2 |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
2-[3-(aminomethyl)oxolan-3-yl]propan-2-ol |
InChI |
InChI=1S/C8H17NO2/c1-7(2,10)8(5-9)3-4-11-6-8/h10H,3-6,9H2,1-2H3 |
InChI Key |
VGMBHNGOJRGEKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1(CCOC1)CN)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 3 Aminomethyl Oxolan 3 Yl Propan 2 Ol and Its Analogues
Retrosynthetic Analysis and Strategic Disconnections for the Oxolane Ring System
Retrosynthetic analysis is a powerful technique for planning the synthesis of complex molecules by breaking them down into simpler, commercially available starting materials. ias.ac.inyoutube.com For 2-[3-(Aminomethyl)oxolan-3-YL]propan-2-OL, the central challenge lies in the construction of the 3,3-disubstituted oxolane core.
Key disconnections for the target molecule involve the carbon-carbon bonds attached to the C3 position of the oxolane ring and the carbon-heteroatom bonds of the ether. The primary retrosynthetic cuts are made at the C3-C(aminomethyl) bond and the C3-C(propan-2-ol) bond, leading to simpler precursors. Another strategic disconnection is the C-O bonds of the oxolane ring itself, which can be formed through various cyclization strategies.
Approaches for the Stereoselective Formation of the 3-Substituted Oxolane Core
The stereoselective synthesis of substituted tetrahydrofurans (oxolanes) is a well-explored area of organic synthesis. wikipedia.orgnih.gov Several powerful strategies can be envisioned for the construction of the 3-substituted oxolane core of the target molecule, often involving cycloaddition or annulation reactions that can generate multiple stereocenters in a single step. nih.gov
One prominent approach is the [3+2] cycloaddition of carbonyl ylides with alkenes. nih.gov This method provides a convergent route to highly substituted tetrahydrofurans. For instance, a suitably substituted carbonyl ylide could react with an alkene precursor to form the desired oxolane ring with control over the relative stereochemistry.
Another effective strategy involves the intramolecular cyclization of a hydroxyalkene. acs.org The stereochemistry of the final product can be controlled by the geometry of the starting alkene and the reaction conditions. Furthermore, annulation reactions, such as the [3+2] annulation of an aldehyde with an allyl ether, can lead to the stereoselective formation of the tetrahydrofuran (B95107) system. acs.org
Table 1: Comparison of Stereoselective Oxolane Formation Methods
| Method | Description | Advantages | Potential Challenges |
|---|---|---|---|
| [3+2] Cycloaddition | Reaction of a carbonyl ylide with an alkene. nih.gov | Convergent, can form multiple bonds and stereocenters in one step. nih.gov | Generation of the required carbonyl ylide precursor. |
| Intramolecular Alkoxycarbonylation | Cyclization of a hydroxyalkene. acs.org | Good control of stereochemistry based on substrate geometry. | Requires synthesis of the specific hydroxyalkene precursor. |
| [3+2] Annulation | Reaction of an aldehyde with an allyl ether. acs.org | Direct access to substituted tetrahydrofurans in a highly stereoselective manner. acs.org | Lewis acid sensitivity of substrates. |
Regioselective Introduction of the Aminomethyl Group
The introduction of the aminomethyl group at the C3 position requires careful regioselective control. One plausible strategy involves the use of a precursor with a nitrile or a protected hydroxymethyl group at the C3 position. This precursor can then be converted to the aminomethyl group in a later synthetic step.
For example, a retrosynthetic disconnection of the C-N bond of the aminomethyl group leads to a hydroxymethyl or a formyl group precursor at the C3 position. The formyl group can be introduced via oxidation of a primary alcohol, and the aminomethyl group can then be formed through reductive amination. Alternatively, a nitrile group can be reduced to the primary amine. The regioselectivity is ensured by the initial construction of the oxolane ring with the desired functional group handle at the C3 position.
Controlled Installation of the 2-Propanol Moiety
The installation of the 2-propan-2-ol group at the C3 position can be achieved through the addition of an organometallic reagent to a ketone precursor. Retrosynthetically, disconnecting the C3-C(propan-2-ol) bond reveals a ketone at the C3 position of the oxolane ring. This ketone can be synthesized by the oxidation of a secondary alcohol.
The addition of a Grignard reagent, such as methylmagnesium bromide, or an organolithium reagent to this ketone would yield the desired tertiary alcohol. The control of this installation is dependent on the successful synthesis of the 3-keto-oxolane intermediate.
Development and Optimization of Synthetic Routes
Based on the retrosynthetic analysis, several synthetic routes can be developed and optimized. These routes can be categorized as convergent or divergent, and can incorporate one-pot or domino reaction sequences to improve efficiency.
Multi-step Convergent and Divergent Synthesis Strategies
In contrast, a divergent synthesis starts from a common intermediate that is elaborated into a variety of analogues. wikipedia.org This strategy is particularly useful for creating a library of related compounds for structure-activity relationship studies. wikipedia.orgchemrxiv.org Starting from a common 3-substituted oxolane core, different aminomethyl and alcohol moieties could be introduced to generate a range of analogues. rsc.orgnih.govnih.gov
One-Pot Reaction Sequences and Domino Processes
Domino reactions , also known as tandem or cascade reactions, are a subset of one-pot reactions where a single event triggers a cascade of subsequent transformations. mdpi.comrsc.orgrsc.org These processes are highly atom- and step-economical. mdpi.com A potential domino reaction for the synthesis of a substituted oxolane could involve an initial Michael addition that triggers an intramolecular cyclization to form the ring system. rsc.org The development of such elegant and efficient processes is a key goal in modern synthetic chemistry. mdpi.com
Catalytic Enantioselective and Diastereoselective Synthetic Methods
The synthesis of stereochemically pure this compound is of significant interest due to the presence of a stereocenter at the C3 position of the oxolane ring. The spatial arrangement of the aminomethyl and propan-2-ol substituents can profoundly influence the molecule's interaction with biological targets. Consequently, the development of catalytic enantioselective and diastereoselective methods is crucial for accessing single enantiomers or diastereomers.
Recent advancements in asymmetric catalysis offer several plausible strategies for controlling the stereochemistry of this scaffold. rsc.org Key approaches include the asymmetric synthesis of the functionalized oxolane ring itself or the stereoselective installation of the key functional groups onto a prochiral precursor.
One potential strategy involves the catalytic asymmetric aminohydroxylation of a suitably designed olefin precursor, such as a 3-vinyl-substituted oxolane. This method can simultaneously install the aminomethyl and hydroxyl functionalities in a stereocontrolled manner. Another powerful approach is the catalytic asymmetric ring opening of a prochiral epoxide or aziridine (B145994) precursor, which can establish the vicinal amino alcohol moiety with high enantiopurity. rsc.org Furthermore, asymmetric hydrogenation or transfer hydrogenation of a ketimine precursor could be employed to set the stereocenter. nih.gov
The choice of catalyst is paramount in these transformations. Chiral ligands complexed with transition metals (e.g., Rhodium, Ruthenium, Iridium) are often employed for hydrogenations, while organocatalysts or metal complexes based on metals like Osmium or Copper can be effective for aminohydroxylation and related reactions. Diastereoselective approaches often rely on substrate control, where existing stereocenters in a precursor molecule direct the stereochemical outcome of a subsequent reaction, a common strategy in the synthesis of highly substituted cyclic systems. beilstein-journals.orgnih.gov
| Synthetic Strategy | Key Precursor Type | Typical Catalyst Class | Stereochemical Control |
|---|---|---|---|
| Asymmetric Hydrogenation | Imine/Enamine | Chiral Rh, Ru, or Ir complexes | Enantioselective |
| Asymmetric Aminohydroxylation | Alkene | Chiral Os or Cu complexes | Enantioselective & Diastereoselective |
| Asymmetric Epoxide/Aziridine Ring Opening | Epoxide/Aziridine | Chiral Lewis acids or organocatalysts | Enantioselective |
| Substrate-Controlled Diastereoselective Addition | Chiral Aldehyde/Ketone | Organometallic reagents (e.g., Grignard) | Diastereoselective |
Synthesis of Key Precursors and Advanced Intermediates
The construction of the 3,3-disubstituted oxolane (tetrahydrofuran) core is a foundational step in the synthesis of this compound. A variety of methods exist for the synthesis of substituted tetrahydrofurans. nih.gov These routes often begin from acyclic precursors that are induced to cyclize or from other cyclic systems that undergo ring expansion or modification.
A common approach involves the cyclization of 1,4-diols or their derivatives. For the target molecule, a precursor such as a suitably protected 2-(2-hydroxyethyl)propane-1,2,3-triol could undergo acid-catalyzed dehydration and cyclization to form the oxolane ring. nih.gov Another versatile method is the intramolecular Williamson ether synthesis, where a halo-alcohol undergoes base-mediated ring closure.
Synthesizing precursors with the required quaternary center at the C3 position can be achieved through several routes. One method involves the conjugate addition of a nucleophile to an α,β-unsaturated ester or ketone, followed by functional group manipulation and cyclization. For example, the Michael addition of a nitromethane (B149229) equivalent to a derivative of itaconic acid could establish the C3-carboxymethyl and C3-nitromethyl groups, which can then be converted to the desired propanol (B110389) and aminomethyl functionalities, respectively. Furthermore, sugars and other renewable resources can serve as chiral pool starting materials for enantiomerically pure oxolane precursors. nih.gov
Once the key oxolane intermediate containing the aminomethyl and tertiary hydroxyl groups is synthesized, further derivatization is often necessary. This may involve the use of protecting groups during the synthesis or the final modification of the molecule to produce analogues.
The primary amine of the aminomethyl group is a versatile functional handle. It readily undergoes N-acylation with acyl chlorides or anhydrides to form amides, N-alkylation with alkyl halides, and reductive amination with aldehydes or ketones. These reactions allow for the introduction of a wide array of substituents to probe structure-activity relationships. For synthetic purposes, the amine is often protected, for instance as a carbamate (B1207046) (e.g., Boc or Cbz), to prevent unwanted side reactions.
The tertiary hydroxyl group of the propan-2-ol moiety is less reactive than a primary or secondary alcohol but can still be derivatized. It can be converted into an ether via Williamson ether synthesis under forcing conditions or into an ester. Efficient derivatization of sterically hindered hydroxyl groups can be achieved using reagents like alkyl chloroformates. nih.gov The choice of derivatization strategy depends on the desired final compound and the compatibility of other functional groups within the molecule.
Analogues and Derivatives: Systematic Synthetic Exploration
The systematic exploration of analogues of this compound is essential for understanding its chemical properties and potential applications. This exploration typically involves modifications to the oxolane ring, the aminomethyl side chain, and the propanol side chain.
The concept of bioisosteric replacement is often used, where a functional group is replaced by another with similar physical or chemical properties. pressbooks.pub For instance, the ether oxygen of the oxolane ring could be considered a hydrogen bond acceptor, a role that could also be fulfilled by other groups. Furthermore, introducing substituents onto the oxolane ring itself (at positions 2, 4, or 5) can introduce new stereocenters and alter the molecule's polarity and steric profile.
The aminomethyl and propanol side chains are primary sites for modification to create a diverse library of analogues.
Aminomethyl Chain Modifications:
Chain Homologation: The chain can be extended to an aminoethyl or aminopropyl group.
N-Substitution: The primary amine can be converted to secondary or tertiary amines by introducing alkyl or aryl substituents.
Functional Group Conversion: The amine can be replaced with other nitrogen-containing groups like amides, sulfonamides, or guanidines.
Propanol Side Chain Modifications:
Alkyl Group Variation: The two methyl groups on the propanol moiety can be replaced with larger alkyl groups (e.g., ethyl, propyl) or incorporated into a cyclic structure (e.g., a cyclopropyl (B3062369) or cyclobutyl group), creating analogues such as 1-[3-(aminomethyl)oxolan-3-yl]-2,2-dimethylpropan-1-ol.
Alcohol Modification: The tertiary alcohol can be converted to an ether or an ester.
Chain Variation: The entire 2-hydroxypropan-2-yl group can be replaced by other alcohol-containing side chains or different functional groups altogether. For example, analogues could be synthesized based on structures like 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol, which explores different core structures attached to a propanol moiety. nih.gov
| Modification Site | Parent Structure Moiety | Example of Modified Moiety | Resulting Analogue Class |
|---|---|---|---|
| Heterocyclic Core | Oxolane | Pyrrolidine | Aza-analogue |
| Heterocyclic Core | Oxolane | Oxetane | Ring-contracted analogue |
| Side Chain 1 | -CH₂NH₂ (Aminomethyl) | -CH₂NH(CH₃) (Methylaminomethyl) | N-Alkylated derivative |
| Side Chain 1 | -CH₂NH₂ (Aminomethyl) | -CH₂NHC(O)CH₃ (Acetamidomethyl) | N-Acylated derivative |
| Side Chain 2 | -C(CH₃)₂OH (Propan-2-ol) | -C(CH₂CH₃)₂OH (Pentan-3-ol) | Dialkylated alcohol analogue |
| Side Chain 2 | -C(CH₃)₂OH (Propan-2-ol) | -CH(OH)CH₃ (Propan-1-ol) | Secondary alcohol analogue |
Combinatorial and Parallel Synthesis for Compound Library Generation
The generation of compound libraries around a core scaffold is a cornerstone of modern drug discovery and chemical biology. For a molecule like this compound, with its distinct stereochemistry and functional groups, combinatorial and parallel synthesis methodologies offer a powerful approach to systematically explore the chemical space and establish structure-activity relationships (SAR). These high-throughput techniques enable the rapid synthesis of a large number of analogues by systematically varying different parts of the molecular structure.
The core of this compound is a 3,3-disubstituted oxolane ring, which presents a unique synthetic challenge due to the presence of a quaternary carbon center. A successful combinatorial strategy would involve the development of a robust and flexible synthetic route that allows for the introduction of diversity at key positions of the molecule. This can be achieved through either solid-phase or solution-phase parallel synthesis.
A plausible retrosynthetic analysis for a combinatorial library of this compound analogues is depicted below. This approach relies on a key intermediate, a 3-functionalized oxolane, which can be diversified in subsequent steps.
Scheme 1: Retrosynthetic Approach for a Combinatorial Library
This retrosynthetic approach allows for the introduction of diversity at three key positions:
R1 and R2: Modifying the substituents on the tertiary alcohol.
R3: Varying the substituent on the amino group.
A forward synthesis based on this strategy would be amenable to a parallel format, where multiple reactions are run simultaneously in an array of reactors.
Parallel Synthesis of a Focused Library
A hypothetical parallel synthesis to generate a library of analogues of this compound could be carried out in a multi-well plate format. The following is a representative workflow:
Step 1: Synthesis of a Key Oxolane Intermediate
The synthesis would begin with a suitable starting material, for example, a protected 3-carboxy-oxolane derivative. This intermediate can be prepared using established methods.
Step 2: Diversification of the Tertiary Alcohol
The carboxylic acid functionality of the oxolane intermediate can be converted to a ketone. This ketone can then be reacted with a library of Grignard reagents (R-MgBr) in a parallel synthesizer to generate a variety of tertiary alcohols.
Table 1: Representative Grignard Reagents for Tertiary Alcohol Diversification
| Entry | Grignard Reagent (R-MgBr) | Resulting R1/R2 Groups |
| 1 | Methylmagnesium bromide | Methyl/Methyl |
| 2 | Ethylmagnesium bromide | Ethyl/Ethyl |
| 3 | Phenylmagnesium bromide | Phenyl/Phenyl |
| 4 | Cyclopropylmagnesium bromide | Cyclopropyl/Cyclopropyl |
Step 3: Introduction of the Aminomethyl Group
Following the formation of the tertiary alcohol, the next step would be the introduction of the aminomethyl group. This can be achieved through a variety of methods, such as a Ritter reaction on the tertiary alcohol followed by hydrolysis, or by conversion of a suitable functional group at the 3-position to an aminomethyl group.
Step 4: Diversification of the Amino Group
The primary amine of the aminomethyl group provides a convenient handle for further diversification. A library of analogues can be generated through reactions such as reductive amination with various aldehydes or acylation with a range of acyl chlorides.
Table 2: Representative Aldehydes for Reductive Amination
| Entry | Aldehyde | Resulting R3 Group |
| 1 | Formaldehyde | Methyl |
| 2 | Acetaldehyde | Ethyl |
| 3 | Benzaldehyde | Benzyl |
| 4 | Isobutyraldehyde | Isobutyl |
By combining the building blocks from Table 1 and Table 2, a diverse library of compounds can be rapidly synthesized. For example, reacting the methyl-substituted tertiary alcohol with the four different aldehydes would generate four unique compounds. This process can be scaled up using automated liquid handlers and parallel purification systems to produce a library of hundreds or even thousands of compounds.
Research Findings and Library Characterization
While specific high-throughput synthesis campaigns for this compound are not extensively reported in the public domain, the principles of combinatorial chemistry have been widely applied to the synthesis of other heterocyclic scaffolds. nih.gov The synthesis of libraries of substituted heterocycles is a common strategy in drug discovery to explore the SAR of a lead compound. mdpi.comnih.gov
The successful generation of a compound library would be followed by high-throughput screening to identify compounds with desired biological activities. The purity and identity of the library members are typically confirmed using techniques such as LC-MS and NMR spectroscopy. The data generated from these screens can then be used to build a comprehensive SAR profile, guiding the design of the next generation of more potent and selective analogues.
The application of combinatorial and parallel synthesis methodologies provides a powerful platform for the systematic exploration of the chemical space around the this compound scaffold. This approach accelerates the discovery of novel compounds with potentially valuable therapeutic properties.
Structure Activity Relationship Sar Studies and Rational Molecular Design Principles
Conformational Analysis and Stereochemical Implications
The spatial arrangement of atoms and functional groups in 2-[3-(Aminomethyl)oxolan-3-YL]propan-2-OL is a critical determinant of its interaction with biological targets. Conformational analysis and stereochemistry are therefore central to understanding its potential as a bioactive molecule.
The substituents at the 3-position of the oxolane ring—the aminomethyl and 2-propanol groups—will adopt different spatial orientations depending on the ring's pucker. These conformational subtleties have a profound impact on how the ligand fits into a binding site on a target protein. wikipedia.org The relative orientation of the key functional groups can either facilitate or hinder the optimal interactions required for a biological response. For instance, a specific conformation might present the aminomethyl and hydroxyl groups in a precise geometry that complements the hydrogen bonding network of a receptor's active site.
Due to the chiral center at the 3-position of the oxolane ring, this compound can exist as different stereoisomers (enantiomers and diastereomers). numberanalytics.comwikipedia.orgbritannica.com It is well-established in pharmacology that stereoisomers of a drug can have significantly different potencies, efficacies, and even toxicological profiles. walshmedicalmedia.com
Computational chemistry offers powerful tools to predict the properties of these stereoisomers. jstar-research.com Quantum mechanical calculations can be employed to determine the relative energies of different conformations and the energy barriers between them. csmres.co.uknih.gov This allows for the identification of the most stable, low-energy conformations that are likely to be biologically relevant. Molecular dynamics simulations can further elucidate the conformational dynamics of the molecule in a solvated environment, providing a more realistic picture of its behavior in a biological system. rsc.org These computational approaches are essential for rational drug design, as they can help prioritize the synthesis of the most promising stereoisomer for further investigation. researchgate.net
Elucidation of Positional and Substituent Effects on Functional Modulation
The specific nature and arrangement of the functional groups in this compound are critical to its molecular interactions. By dissecting the roles of the oxolane core, the aminomethyl group, and the 2-propanol moiety, we can appreciate the rational design principles underlying its structure.
The oxolane ring serves as a central scaffold, positioning the aminomethyl and 2-propanol substituents in a defined spatial relationship. The heterocyclic oxygen atom of the oxolane ring can act as a hydrogen bond acceptor, potentially forming interactions with hydrogen bond donors in a binding pocket. The largely aliphatic nature of the carbon atoms in the ring can engage in van der Waals or hydrophobic interactions.
The substitution pattern on the oxolane ring is a key determinant of its interaction profile. The placement of both the aminomethyl and 2-propanol groups on the same carbon (C3) creates a sterically demanding environment that can influence the molecule's approach and fit into a binding site. This geminal disubstitution also locks the relative orientation of these two functional groups, which can be advantageous for pre-organizing the molecule for binding to a specific target.
The primary amine of the aminomethyl group is a versatile functional group in drug design. stereoelectronics.org It can act as a hydrogen bond donor, which is a crucial interaction for molecular recognition and binding affinity. researchgate.netchemrxiv.org Depending on the pH of the microenvironment of the binding site, the amine can exist in its protonated, cationic form (—CH₂NH₃⁺). This positive charge can then form strong ionic interactions or salt bridges with negatively charged amino acid residues, such as aspartate or glutamate, on the target protein. nih.gov
The presence and location of amino groups can have a profound effect on the biological activity of a molecule. nih.gov The flexibility of the aminomethyl side chain allows it to adopt various conformations to optimize its interactions within the binding pocket.
The tertiary alcohol of the 2-propanol group also plays a significant role in the molecule's interaction profile. The hydroxyl group can act as both a hydrogen bond donor and a hydrogen bond acceptor, allowing it to form specific interactions with a variety of amino acid residues in a protein target. drugdesign.orgnih.gov The binding of 2-propanol to surfaces often occurs through its oxygen atom. chemrxiv.orgrsc.org
Data Tables
Table 1: Conformational and Stereochemical Properties
| Property | Description | Implication for this compound |
| Oxolane Ring Pucker | The five-membered ring adopts non-planar envelope (C*) and twist (C₂) conformations. yorku.ca | Influences the spatial orientation of the aminomethyl and 2-propanol groups, affecting ligand-target fit. |
| Stereoisomerism | The molecule possesses a chiral center at C3, leading to the possibility of enantiomers and diastereomers. numberanalytics.comwikipedia.org | Different stereoisomers may exhibit varied biological activities and potencies. |
| Conformational Dynamics | The oxolane ring undergoes pseudorotation, leading to rapid interconversion between conformers. researchgate.netacs.org | The flexibility of the molecule allows it to adapt its shape to the binding site of a biological target. |
Table 2: Functional Group Contributions to Molecular Interactions
| Functional Group | Potential Interactions | Role in Specificity and Efficacy |
| Oxolane Core | Hydrogen bond acceptor (oxygen), van der Waals/hydrophobic interactions (carbon backbone). | Acts as a scaffold to orient other functional groups; can contribute to overall binding affinity. |
| Aminomethyl Group | Hydrogen bond donor (N-H), ionic interactions (when protonated). stereoelectronics.orgnih.gov | Key for molecular recognition and strong binding to target sites with complementary electrostatic features. |
| 2-Propanol Moiety | Hydrogen bond donor and acceptor (O-H), steric bulk, hydrophobic interactions (methyl groups). drugdesign.orgchemrxiv.org | Contributes to binding specificity through steric hindrance and can form specific hydrogen bonds to enhance affinity and efficacy. |
Rational Design Strategies for Targeted Molecular Scaffolds
Rational drug design leverages the understanding of a biological target's structure and the chemical properties of a lead compound to create more potent and selective molecules. For a compound such as this compound, which features a central oxolane (tetrahydrofuran) ring, a primary amine, and a tertiary alcohol, these strategies can be systematically applied to modulate its physicochemical and pharmacological properties. The core structure presents multiple points for modification, including the oxolane ring, the aminomethyl side chain, and the propan-2-ol group.
Bioisosteric Replacement and Scaffold Hopping Approaches in Drug Discovery
Bioisosteric replacement is a cornerstone of rational drug design, involving the substitution of one atom or functional group for another with similar physical or chemical properties to enhance a molecule's activity, selectivity, or pharmacokinetic profile. drughunter.comu-tokyo.ac.jp This strategy is highly context-dependent, with the goal of maintaining the key interactions responsible for biological activity while improving other characteristics. drughunter.com
For the this compound scaffold, several bioisosteric modifications could be explored. The central oxolane ring, for instance, serves as a rigid scaffold presenting the aminomethyl and propan-2-ol groups in a specific spatial orientation. This ring could be replaced with other five- or six-membered rings to alter properties like lipophilicity, metabolic stability, and hydrogen bonding capacity.
Table 1: Hypothetical Bioisosteric Replacements for the Oxolane Ring
| Original Scaffold | Bioisosteric Replacement | Potential Physicochemical Changes |
|---|---|---|
| Oxolane (Tetrahydrofuran) | Cyclopentane | Decrease in polarity, removal of hydrogen bond acceptor. |
| Oxolane (Tetrahydrofuran) | Thiolane (Tetrahydrothiophene) | Altered polarity and hydrogen bond accepting ability. |
| Oxolane (Tetrahydrofuran) | Pyrrolidine | Introduction of a hydrogen bond donor/acceptor, potential for new interactions. |
| Oxolane (Tetrahydrofuran) | 3,3-Difluorooxetane (B2587318) | The 3,3-difluorooxetane unit is a versatile substituent that can modulate steric and electronic properties. nih.gov |
This table presents hypothetical bioisosteric replacements for the oxolane moiety in this compound and the potential impact on the molecule's properties.
Scaffold hopping takes this concept further by replacing the core molecular structure (the scaffold) with a chemically different one while preserving the essential three-dimensional arrangement of key functional groups. uniroma1.itbiosolveit.de This technique is valuable for discovering novel chemical series with improved properties or for navigating existing patent landscapes. nih.govbhsai.org Computational methods are often employed to search for new scaffolds that can mimic the biological activity of the original compound. uniroma1.itbiosolveit.de
Applying this to this compound, the entire oxolane-based core could be replaced. The goal would be to find a new scaffold that maintains the relative positioning of a basic amine and a hydrogen-bonding group like the tertiary alcohol.
Table 2: Potential Scaffold Hopping Strategies
| Original Scaffold | Hopped Scaffold Example | Rationale |
|---|---|---|
| 3-substituted Oxolane | 3-substituted Piperidine | Maintains a cyclic amine core but alters ring size and conformational flexibility. |
| 3-substituted Oxolane | Acyclic Linker | An acyclic, flexible linker could replace the rigid ring to explore different conformational spaces. |
| 3-substituted Oxolane | Bicyclic System | A bicyclic scaffold could introduce greater rigidity and novel interaction points. |
This table illustrates hypothetical scaffold hopping strategies, replacing the central oxolane ring of this compound with alternative core structures.
Fragment-Based Design and Fragment Linking Methodologies
Fragment-based drug design (FBDD) has emerged as a powerful alternative to high-throughput screening for identifying lead compounds. nih.gov This approach begins by screening libraries of small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. nih.govyoutube.com Hits identified through sensitive biophysical techniques like X-ray crystallography or nuclear magnetic resonance (NMR) are then optimized and grown into more potent lead molecules. nih.gov
The structure of this compound can be deconstructed into several fragments that align with the principles of FBDD. The key advantage of fragments is their low complexity, which allows them to efficiently explore the chemical space of a target's binding site. nih.gov
The molecule can be broken down into three primary fragments:
The Oxolane Ring: A cyclic ether fragment.
The Aminomethyl Group: A simple primary amine fragment.
The Tertiary Alcohol Moiety (propan-2-ol): A small alcohol fragment.
In a hypothetical FBDD campaign, these fragments, or similar ones, might be identified as binding to adjacent pockets on a protein target. The subsequent challenge is to link them together to create a single, high-affinity molecule. This can be achieved through several strategies:
Fragment Growing: A single confirmed fragment hit is extended by adding new functional groups, growing it into an adjacent binding pocket. For example, if the aminomethyl fragment binds, the oxolane and alcohol portions could be added sequentially to improve affinity. nih.gov
Fragment Linking: Two or more fragments that bind to different, nearby sites are connected with a chemical linker. nih.gov The oxolane ring in the parent compound can be viewed as a linker connecting the amine and alcohol fragments. The design of the linker is critical for maintaining the optimal binding orientation of the fragments.
Table 3: Fragment Deconstruction and Linking Strategy
| Fragment 1 | Fragment 2 | Linking Strategy | Resulting Compound |
|---|---|---|---|
| Aminomethane | 2-methylpropan-2-ol | Use a 3,3-disubstituted oxolane as a rigid linker. | This compound |
| Aminomethane | 2-methylpropan-2-ol | Use a flexible acyclic linker. | A different lead compound with potentially altered flexibility and binding affinity. |
This table outlines a hypothetical fragment-linking approach where individual fragments are connected to generate the target compound or its analogs.
The successful application of these rational design principles depends on a detailed understanding of the structure-activity relationships that govern the molecule's interaction with its biological target. By systematically applying bioisosteric replacement, scaffold hopping, and fragment-based methodologies, the this compound scaffold can serve as a valuable starting point for the development of optimized and novel chemical entities.
Due to a lack of publicly available scientific data for the specific chemical compound "this compound," it is not possible to generate a detailed article that adheres to the requested outline on its mechanistic investigations at the molecular level.
Extensive searches for biophysical characterization, ligand-receptor binding kinetics, thermodynamic data, identification of key amino acid binding residues, intracellular distribution, and its effects on cellular signaling pathways for this particular compound did not yield any specific research findings. General chemical and physical properties are available, but the in-depth biological and molecular interaction data required to populate the sections and subsections of the requested article are absent from the public domain.
Therefore, in the interest of providing scientifically accurate and non-speculative information, the requested article cannot be generated at this time. Further research and publication of studies on "this compound" would be necessary to fulfill this request.
Mechanistic Investigations of 2 3 Aminomethyl Oxolan 3 Yl Propan 2 Ol at the Molecular Level
Advanced Spectroscopic and Biophysical Techniques for Interaction Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Site Mapping
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for identifying the binding site of a small molecule on a target protein in solution. This method provides information on the chemical environment of individual atoms, and changes in this environment upon ligand binding can be detected.
To map the binding site of 2-[3-(Aminomethyl)oxolan-3-YL]propan-2-OL on a putative protein target, a series of NMR experiments would be conducted. Typically, this involves preparing a sample of the target protein with specific atomic nuclei isotopically labeled (e.g., ¹⁵N or ¹³C). A two-dimensional ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum of the protein would be acquired. This spectrum yields a unique signal for each amino acid residue's backbone amide group.
Upon the addition of this compound, changes in the ¹H-¹⁵N HSQC spectrum would be monitored. Amino acid residues that are part of the binding site or undergo a conformational change upon the compound's binding will exhibit shifts in their corresponding signals. These are known as chemical shift perturbations (CSPs).
The magnitude of the CSP for each residue is then calculated and can be mapped onto the three-dimensional structure of the protein to visualize the binding interface.
Hypothetical Data Representation for NMR Binding Site Mapping:
| Residue Number | Amino Acid | Chemical Shift Perturbation (Δδ, ppm) |
| 25 | Valine | 0.35 |
| 27 | Leucine | 0.28 |
| 45 | Tyrosine | 0.41 |
| 48 | Aspartate | 0.32 |
| 72 | Phenylalanine | 0.55 |
This table represents hypothetical data illustrating how chemical shift perturbations would be recorded for specific amino acid residues of a target protein upon binding to this compound.
X-ray Crystallography of Compound-Target Complexes
X-ray crystallography is an indispensable tool for obtaining a high-resolution, three-dimensional structure of a molecule or a molecular complex. nih.gov To understand the precise binding mode of this compound with its biological target, co-crystallization or soaking experiments would be performed.
In co-crystallization, the purified target protein and the compound are mixed together prior to setting up crystallization trials. In the soaking method, crystals of the target protein are grown first and then transferred to a solution containing this compound.
Once suitable crystals of the compound-target complex are obtained, they are exposed to a high-intensity X-ray beam. The resulting diffraction pattern is collected and processed to calculate an electron density map. This map is then interpreted to build a detailed atomic model of the protein in complex with this compound.
This structural information would reveal the precise orientation of the compound within the binding pocket, the specific amino acid residues involved in the interaction, and the nature of the chemical interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions).
Hypothetical Data Representation for X-ray Crystallography Findings:
| Interacting Residue | Atom in Residue | Atom in Compound | Interaction Type | Distance (Å) |
| Tyrosine 45 | OH | O (oxolane) | Hydrogen Bond | 2.8 |
| Aspartate 48 | OD1 | N (aminomethyl) | Salt Bridge | 3.1 |
| Valine 25 | CG1 | C (propan-2-ol) | Hydrophobic | 3.5 |
| Phenylalanine 72 | CZ | C (oxolane ring) | π-π Stacking | 3.8 |
This table provides a hypothetical summary of the specific molecular interactions between this compound and its target protein as would be determined by X-ray crystallography.
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) for Real-time Binding Assays
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are biophysical techniques used to quantify the binding affinity and thermodynamics of a ligand-target interaction in real-time.
Surface Plasmon Resonance (SPR) is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip. nih.gov For studying this compound, the target protein would be immobilized on the sensor chip. A solution containing the compound would then be flowed over the chip surface. The binding of the compound to the immobilized protein causes a change in the refractive index, which is detected as a response signal. By analyzing the response at different concentrations of the compound, the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kₑ) can be determined.
Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon the binding of a ligand to a target molecule. mdpi.com In a typical experiment, a solution of this compound would be titrated into a sample cell containing the target protein. The heat released or absorbed during the binding event is measured. The resulting data are used to determine the binding affinity (Kₐ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
Hypothetical Data Representation for SPR and ITC Analysis:
| Technique | Parameter | Hypothetical Value |
| SPR | Association Rate (kₐ) | 2.5 x 10⁵ M⁻¹s⁻¹ |
| SPR | Dissociation Rate (kₑ) | 5.0 x 10⁻³ s⁻¹ |
| SPR | Dissociation Constant (Kₑ) | 20 nM |
| ITC | Binding Affinity (Kₐ) | 5.2 x 10⁷ M⁻¹ |
| ITC | Stoichiometry (n) | 1.1 |
| ITC | Enthalpy (ΔH) | -8.5 kcal/mol |
| ITC | Entropy (ΔS) | 7.2 cal/mol·K |
This table presents hypothetical quantitative data for the binding of this compound to a target protein as would be determined by SPR and ITC experiments.
Computational Chemistry and Molecular Modeling for 2 3 Aminomethyl Oxolan 3 Yl Propan 2 Ol Research
Quantum Chemical Studies on Electronic Structure and Reactivity Profiles
Density Functional Theory (DFT) Calculations for Ground State Geometries and Energetics
No published studies utilizing Density Functional Theory (DFT) to determine the ground state geometries and energetics of 2-[3-(Aminomethyl)oxolan-3-YL]propan-2-OL were found. Such calculations would typically involve optimizing the molecule's three-dimensional structure to find its lowest energy conformation and calculating key energetic properties.
Analysis of Frontier Molecular Orbitals (FMO) and Electrostatic Potentials
There is no available research on the analysis of the Frontier Molecular Orbitals (Highest Occupied Molecular Orbital - HOMO, and Lowest Unoccupied Molecular Orbital - LUMO) or the electrostatic potential of this compound. This type of analysis is crucial for understanding a molecule's reactivity and intermolecular interactions.
Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior
Simulation of Compound Flexibility and Conformational Ensembles in Solution
No molecular dynamics (MD) simulation studies have been published that describe the flexibility and conformational ensembles of this compound in a solution. These simulations would provide insight into how the molecule behaves and changes shape in a dynamic environment.
Characterization of Compound-Target Interactions and Stability in a Dynamic Environment
In the absence of identified biological targets, there are no published MD simulations characterizing the interactions and stability of this compound with any specific protein or receptor.
Ligand Docking and Virtual Screening Approaches
There is no information available in the scientific literature regarding the use of this compound in ligand docking or virtual screening studies. These computational techniques are used to predict the binding orientation and affinity of a molecule to a target protein.
Structure-Based and Ligand-Based Virtual Screening for Target Prioritization
The initial step in assessing a new compound is to identify its potential protein targets, a process known as target identification or target deconvolution. Virtual screening (VS) is a primary computational technique for this purpose, allowing for the screening of large compound libraries against potential targets. wikipedia.org
Structure-Based Virtual Screening (SBVS)
When the three-dimensional structures of potential protein targets are known, SBVS can be employed. nih.gov This method involves computationally docking the compound into the binding site of a large number of proteins to predict binding compatibility. wikipedia.org The docking process calculates a score that estimates the binding affinity, with lower scores typically indicating a more favorable interaction. By screening this compound against a library of protein structures representing diverse target classes, a ranked list of potential targets can be generated.
Table 1: Hypothetical SBVS Results for this compound
This table illustrates potential docking scores of the compound against a panel of selected protein targets.
| Target Class | Protein Target | Docking Score (kcal/mol) | Potential Implication |
| Kinase | EGFR | -8.9 | Anticancer |
| Kinase | CDK2 | -8.5 | Anticancer |
| GPCR | A2A Adenosine Receptor | -7.2 | Anti-inflammatory |
| Protease | Thrombin | -6.5 | Anticoagulant |
| Ion Channel | hERG | -5.1 | Potential Cardiac Toxicity |
Ligand-Based Virtual Screening (LBVS)
In cases where a target's 3D structure is unknown, but a set of molecules known to bind to it (ligands) is available, LBVS is a valuable alternative. pepdd.com This method relies on the principle that molecules with similar structures or properties are likely to have similar biological activities. researchgate.net The structure of this compound would be compared to databases of known active ligands for various targets. This comparison can be based on 2D structural similarity (fingerprints) or 3D similarity, such as shape and the spatial arrangement of chemical features (pharmacophores). nih.gov
Table 2: Hypothetical LBVS Results for this compound
This table shows a hypothetical similarity search against known active ligands for different targets.
| Target | Similarity Metric | Score | Interpretation |
| EGFR Kinase | Tanimoto Coefficient (2D) | 0.82 | High similarity to known EGFR inhibitors |
| Serotonin Transporter | Pharmacophore Fit Score (3D) | 0.75 | Good alignment with features of known binders |
| Beta-2 Adrenergic Receptor | Shape Similarity | 0.68 | Moderate shape complementarity |
| Factor Xa | Tanimoto Coefficient (2D) | 0.45 | Low similarity to known inhibitors |
By integrating results from both SBVS and LBVS, a robust hypothesis for the primary biological targets of this compound can be formulated, guiding subsequent experimental validation.
Prediction of Binding Modes, Affinities, and Orientations
Once high-priority targets are identified, molecular docking is used in a more focused manner to predict the precise orientation (pose) of the compound within the target's binding site. wikipedia.org This reveals the specific molecular interactions that stabilize the protein-ligand complex, which is critical for understanding the mechanism of action and for guiding future optimization of the compound's structure.
A predicted binding mode would detail the key interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions between the compound and the amino acid residues of the protein. For example, the hydroxyl and aminomethyl groups on this compound are prime candidates for forming hydrogen bonds, while its aliphatic regions could engage in hydrophobic interactions.
Table 3: Hypothetical Binding Interactions of this compound in the EGFR Kinase Active Site
This table details a plausible set of interactions predicted from a molecular docking simulation.
| Compound Moiety | Interacting Residue | Interaction Type | Distance (Å) |
| Propan-2-ol Hydroxyl | MET 793 | Hydrogen Bond | 2.1 |
| Aminomethyl Group | ASP 855 | Hydrogen Bond / Salt Bridge | 2.5 |
| Oxolane Oxygen | LYS 745 | Hydrogen Bond | 2.8 |
| Oxolane Ring | VAL 726 | Hydrophobic Interaction | 3.9 |
| Isopropyl Group | LEU 844 | Hydrophobic Interaction | 4.1 |
While docking scores provide a rapid estimate of binding affinity, more rigorous and computationally intensive methods are needed for higher accuracy. themoonlight.io Techniques such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Free Energy Perturbation (FEP) can provide more precise calculations of binding free energy (ΔG), which is directly related to the binding affinity (Ki or IC50). mavenrs.comyoutube.com
Table 4: Hypothetical Predicted Binding Affinities for this compound against EGFR
This table compares affinity predictions from different computational methods.
| Method | Predicted Metric | Predicted Value |
| Docking Score | - | -8.9 kcal/mol |
| MM/GBSA | ΔG_bind | -45.7 kcal/mol |
| Free Energy Perturbation (FEP) | ΔΔG (relative to known inhibitor) | -1.2 kcal/mol |
| Converted Affinity | Predicted Ki | ~75 nM |
Cheminformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
Cheminformatics applies computational methods to analyze chemical data. A key application is the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. These models create a mathematical relationship between the chemical structures of a series of compounds and their biological activity or physicochemical properties. jetir.org
Development of Predictive Models for Biological Activity
Assuming a set of analogues of this compound were synthesized and tested against a target like EGFR, a QSAR model could be built. This involves calculating a wide range of numerical descriptors for each molecule that encode its structural, electronic, and physicochemical properties. Statistical methods are then used to build an equation that correlates these descriptors with the observed biological activity (e.g., IC50). neovarsity.org
A resulting QSAR model can be used to predict the activity of new, unsynthesized analogues, thereby prioritizing the most promising compounds for synthesis and testing. creative-biostructure.com It also provides insight into which molecular features are most important for activity.
Table 5: Hypothetical Data for a QSAR Model of EGFR Inhibitors
This table presents a sample dataset that would be used to build a QSAR model.
| Compound | LogP (Descriptor 1) | Polar Surface Area (Descriptor 2) | Experimental pIC50 | Predicted pIC50 |
| Analog 1 | 2.1 | 75.3 | 7.8 | 7.7 |
| Analog 2 | 2.5 | 65.1 | 8.2 | 8.3 |
| Analog 3 | 1.9 | 85.6 | 7.1 | 7.2 |
| Analog 4 | 3.0 | 74.9 | 8.5 | 8.4 |
| This compound | 2.3 | 70.2 | 8.1 (to be predicted) | 8.0 |
A hypothetical QSAR equation might look like: pIC50 = 5.2 + (0.8 * LogP) - (0.02 * PSA) + ...
This equation would be accompanied by statistical metrics like the coefficient of determination (R²) and the cross-validated R² (Q²) to assess its predictive power.
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
A compound's efficacy is dependent not only on its interaction with the target but also on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. nih.gov Predicting these properties early is crucial to avoid late-stage failures in drug development. Numerous computational models exist to predict these key parameters from a molecule's structure. springernature.com
Table 6: Predicted ADME Profile for this compound
This interactive table provides a summary of key ADME properties predicted using in silico models.
| ADME Parameter | Property | Predicted Value | Acceptable Range | Assessment |
| Absorption | Human Intestinal Absorption | High | > 80% | Good |
| Caco-2 Permeability (logPapp) | 1.2 x 10⁻⁶ cm/s | > 1 x 10⁻⁶ cm/s | Good | |
| P-glycoprotein Substrate | No | No | Good | |
| Distribution | Blood-Brain Barrier (BBB) Permeant | No | No/Yes (target dependent) | Low CNS side effects |
| Plasma Protein Binding (PPB) | 55% | < 90% | Good | |
| Volume of Distribution (VDss) | 1.5 L/kg | 0.04 - 20 L/kg | Good tissue distribution | |
| Metabolism | CYP2D6 Inhibitor | No | No | Low risk of drug-drug interactions |
| CYP3A4 Inhibitor | No | No | Low risk of drug-drug interactions | |
| Metabolic Stability (in vitro T½) | 45 min | > 30 min | Moderate | |
| Excretion | Total Clearance | Moderate | Low to Moderate | Acceptable |
| Drug-Likeness | Lipinski's Rule of Five | 0 Violations | 0 Violations | Good |
| Veber's Rule | Pass | Pass | Good |
This prospective analysis demonstrates the comprehensive computational evaluation that a novel compound like this compound would undergo. The insights gained from these in silico methods are invaluable for making informed decisions, optimizing resource allocation, and accelerating the journey from a promising molecule to a potential therapeutic agent.
Future Research Directions and Emerging Applications of Oxolane Amino Alcohols
Advancements in Stereoselective Synthesis for Complex Oxolane Derivatives
The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of stereoselective synthetic methods is paramount for creating complex and potent oxolane derivatives. Future advancements in this area are crucial for building libraries of compounds, like derivatives of 2-[3-(aminomethyl)oxolan-3-yl]propan-2-ol, for biological screening.
Several powerful strategies have been established for the stereoselective synthesis of substituted tetrahydrofurans. nih.gov Key methodologies that are poised for further development include:
Nucleophilic Capture of Oxonium Ions: This approach involves the generation of reactive oxonium ion intermediates that undergo intramolecular cyclization. The stereochemical outcome can be controlled by the pseudoequatorial orientation of substituents in the transition state, yielding highly substituted tetrahydrofurans with excellent diastereoselectivity. nih.gov
Metal-Catalyzed Cycloadditions and Annulations: Transition metal catalysis offers a versatile route to tetrahydrofuran (B95107) rings. For instance, palladium-catalyzed reactions of aryl or vinyl bromides with γ-hydroxy terminal alkenes can produce trans-2,5-disubstituted tetrahydrofurans with high diastereoselectivity. nih.gov Further research into novel catalysts and reaction conditions is expected to expand the scope and efficiency of these transformations.
Photochemical Ring Expansion: Innovative photochemical methods, such as the ring expansion of oxetanes, provide a metal-free pathway to tetrahydrofuran derivatives under mild conditions. rsc.org Computational studies suggest these reactions proceed via a diradical pathway, and understanding these mechanisms can lead to improved stereocontrol. rsc.org
These and other methods, such as intramolecular additions of alcohols to epoxides and formal [3+2]-cycloadditions, form the synthetic foundation for producing structurally diverse and stereochemically defined oxolane amino alcohols. researchgate.netresearchgate.net
Below is a table summarizing key stereoselective synthetic strategies applicable to oxolane derivatives.
| Synthetic Strategy | Description | Key Advantages | Reference |
|---|---|---|---|
| Nucleophilic Capture of Oxonium Ions | Generation of an oxonium ion followed by intramolecular capture by a tethered nucleophile (e.g., an alkene). | High diastereoselectivity, access to complex 3-acyl tetrahydrofurans. | nih.gov |
| Palladium-Catalyzed Cyclization | Reaction of aryl/vinyl bromides with γ-hydroxy terminal alkenes using a palladium catalyst. | Forms a C-C bond and the ring simultaneously, good stereocontrol for trans products. | nih.gov |
| [3+2] Cycloaddition Reactions | Formal cycloaddition of allylsilanes with aldehydes, catalyzed by a Lewis acid. | Can construct polysubstituted oxolanes with defined regioselectivity and stereoselectivity. | researchgate.net |
| Photochemical Ring Expansion | Metal-free ring expansion of smaller heterocycles like oxetanes into tetrahydrofurans using light. | Mild reaction conditions, operationally simple, avoids transition metal catalysts. | rsc.org |
Integration of Artificial Intelligence and Machine Learning in Rational Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing rational drug design. nih.gov These computational tools can navigate the vast chemical space to identify and optimize novel molecules with desired pharmacological properties, significantly accelerating the discovery process. researchgate.net For oxolane-based scaffolds, AI and ML can be applied in several key areas:
High-Throughput Virtual Screening: Machine learning models can be trained on existing data to predict the biological activity of millions of virtual compounds. innovationnewsnetwork.com This allows for the rapid identification of promising oxolane amino alcohol derivatives from large chemical libraries for further experimental testing.
Quantitative Structure-Activity Relationship (QSAR) Modeling: AI algorithms can build sophisticated QSAR models that correlate the structural features of molecules with their biological activities. nih.govresearchgate.net This helps researchers understand which parts of the oxolane amino alcohol scaffold are crucial for its function and how to modify it to improve potency or selectivity.
De Novo Drug Design: Generative AI models can design entirely new molecules with optimized properties. springernature.com By providing the model with a desired activity profile, it can generate novel oxolane-based structures that have a high probability of being active, offering a powerful tool for lead generation and scaffold hopping. springernature.com
ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate early in the discovery process is critical. ML models are increasingly used to predict these properties, helping to prioritize compounds with favorable pharmacokinetic and safety profiles. umk.pl
The iterative cycle of computational prediction, chemical synthesis, and experimental testing, guided by machine learning, promises to streamline the development of next-generation oxolane-based therapeutics. innovationnewsnetwork.com
Exploration of Novel Biological Targets for Oxolane-Based Scaffolds in Chemical Biology
The tetrahydrofuran motif is a "privileged scaffold" found in numerous natural products with a wide range of biological activities, including anticancer, antimicrobial, and antiviral effects. researchgate.netnih.gov This suggests that synthetic oxolane-containing molecules, such as this compound and its analogs, could interact with a diverse array of biological targets.
Future research will focus on systematically exploring these potential targets to uncover new therapeutic applications. Key strategies include:
Phenotypic Screening: Testing libraries of oxolane derivatives in cell-based or organism-based assays to identify compounds that produce a desired physiological effect (e.g., inhibiting cancer cell growth). The specific molecular target responsible for the effect can then be identified in subsequent studies.
Target-Based Screening: Screening oxolane libraries against panels of known biological targets, such as kinases, proteases, G-protein coupled receptors (GPCRs), and ion channels. The structural diversity of the oxolane scaffold makes it a promising starting point for discovering inhibitors or modulators for these target classes.
Chemoproteomics: Using chemical probes derived from active oxolane compounds to identify their binding partners directly in complex biological systems like cell lysates or living cells.
Given the activities of other heterocyclic scaffolds, potential target families for oxolane amino alcohols could include enzymes involved in signal transduction pathways (e.g., NF-κB) or proteins crucial for pathogen replication. nih.gov The identification of novel, high-value biological targets for this chemical class will be a significant driver of future drug discovery efforts.
Development of Advanced In Vitro and Ex Vivo Models for Mechanistic Elucidation
Understanding a compound's mechanism of action is fundamental to its development as a therapeutic agent. The limitations of traditional 2D cell culture and animal models have spurred the development of more physiologically relevant advanced models. nih.govnih.gov These systems are critical for elucidating the mechanisms of oxolane amino alcohols.
Advanced In Vitro Models: These include 3D cell cultures, spheroids, organoids, and microfluidic organ-on-a-chip devices. nih.govresearchgate.net These models better recapitulate the complex cellular microenvironment, cell-cell interactions, and tissue architecture found in vivo. certisoncology.com For example, an "intestine-liver-on-a-chip" model could be used to study the oral absorption and subsequent metabolism and potential hepatotoxicity of an oxolane compound in a human-relevant system. researchgate.net
Ex Vivo Models: These models utilize fresh, viable human tissues obtained ethically from surgical resections or organ donors. youtube.com These platforms allow for the study of drug effects in the context of intact human biology, providing highly translational data. youtube.com For instance, the effect of an oxolane amino alcohol on neuronal excitability could be studied directly in human dorsal root ganglia to assess its potential as a pain therapeutic. youtube.com
These advanced models offer significant advantages in scalability and reproducibility over in vivo studies and provide deeper mechanistic insights than traditional in vitro assays. nih.gov They will be instrumental in validating targets, understanding pathways, and predicting the human response to novel oxolane-based drug candidates.
The table below compares different modeling systems for mechanistic studies.
| Model Type | Description | Key Application for Oxolanes | Advantages | Reference |
|---|---|---|---|---|
| 2D Cell Culture | Immortalized or primary cells grown as a monolayer on a flat surface. | Initial high-throughput screening for bioactivity. | High scalability, cost-effective, reproducible. | nih.gov |
| 3D Spheroids/Organoids | Self-assembled 3D aggregates of cells that mimic tissue/organ structure. | Studying effects on tumor microenvironments or organ-specific toxicity. | More accurately represents cell-cell interactions and in vivo architecture. | nih.govcertisoncology.com |
| Organ-on-a-Chip | Microfluidic devices containing living cells that simulate organ-level physiology. | Modeling pharmacokinetics (e.g., absorption, metabolism) and dynamic drug responses. | Mimics human physiology and mechanical forces (e.g., flow). | researchgate.net |
| Ex Vivo Tissue | Viable human tissue studied outside the body shortly after procurement. | Validating drug effects and potency in intact, functional human tissue. | Highly translational, predictive of clinical response and dosing. | youtube.comyoutube.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
